molecular formula C26H23NO6S B2474642 6,7-dimethoxy-3-(4-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline CAS No. 866867-20-1

6,7-dimethoxy-3-(4-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline

Cat. No.: B2474642
CAS No.: 866867-20-1
M. Wt: 477.53
InChI Key: QLGBRZVXCLHELP-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-(4-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline is a sophisticated quinoline-based chemical scaffold designed for oncology and drug discovery research. This compound features a multifunctional quinoline core substituted with dimethoxy groups, a 4-methoxybenzoyl moiety, and a 4-methylbenzenesulfonyl group, making it a valuable intermediate for developing targeted therapeutic agents. The 6,7-dimethoxyquinoline structure is a privileged scaffold in medicinal chemistry, particularly recognized for its significant role in inhibiting tyrosine kinases, including the c-Met receptor . The c-Met pathway is a critical target in cancer research, as its abnormal signaling is strongly implicated in tumorigenesis, metastasis, and resistance to established therapies across various cancers, including lung, gastric, and breast carcinomas . Furthermore, quinoline derivatives demonstrate a broad spectrum of pharmacological activities, positioning them as key structures for developing novel anticancer, anti-inflammatory, and anti-Alzheimer's agents . This specific compound is supplied as a high-purity solid for research applications exclusively. It is intended for use as a building block in organic synthesis, a candidate for biological screening, or a lead compound for structural optimization in pharmaceutical development. Researchers are advised to handle this material with appropriate safety precautions in a controlled laboratory environment. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[6,7-dimethoxy-4-(4-methylphenyl)sulfonylquinolin-3-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6S/c1-16-5-11-19(12-6-16)34(29,30)26-20-13-23(32-3)24(33-4)14-22(20)27-15-21(26)25(28)17-7-9-18(31-2)10-8-17/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGBRZVXCLHELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3-(4-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. Key steps may include:

    Methoxylation: Introduction of methoxy groups at the 6 and 7 positions of the quinoline ring.

    Benzoylation: Addition of the 4-methoxybenzoyl group at the 3 position.

    Sulfonylation: Incorporation of the 4-methylbenzenesulfonyl group at the 4 position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-3-(4-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups.

    Reduction: Reduction of the benzoyl or sulfonyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3-(4-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline would depend on its specific biological target. Potential mechanisms may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related quinoline derivatives:

Compound Name (Reference) Substituents (Position) Key Functional Groups Biological Activity/Findings
Target Compound 3-(4-MeO-Benzoyl), 4-(4-Me-Benzenesulfonyl) Tosyl, benzoyl, dimethoxy Hypothesized enzyme inhibition
4-Chloro-6,7-dimethoxyquinoline 4-Cl Chloro, dimethoxy Intermediate for further derivatization
6,7-Dimethoxy-N-(benzimidazolyl)quinoline 4-Anilino (benzimidazole) Benzimidazole, dimethoxy Potent c-Met inhibitors (IC50 < 100 nM)
Methyl 6,7-Difluoro-... 2-[(4-F-Bn)Sulfanyl], 4-OH, 3-CO2Me Fluorine, sulfanyl, carboxylate Antibacterial (Gram-positive pathogens)
2-(4-Cl-Ph)-4-(3,4-diOMe-Ph)-6-MeO-3-MeQ 2-Cl, 4-(3,4-diOMe-Ph), 3-Me Chloro, methyl, dimethoxy Antiparasitic activity (in vitro)

Substituent Effects on Activity

  • 6,7-Dimethoxy groups : These groups enhance planarity and π-π stacking with biological targets, critical in c-Met inhibition and antimicrobial activity .
  • Tosyl vs. Chloro at position 4 : The bulky tosyl group in the target compound may improve binding affinity compared to smaller substituents like chloro , but could reduce solubility.
  • Benzoyl vs. Benzimidazole at position 3 : The benzimidazole in derivatives enables hydrogen bonding, while the benzoyl group in the target compound may prioritize hydrophobic interactions.

Biological Activity

6,7-Dimethoxy-3-(4-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a quinoline core substituted with methoxy and sulfonyl groups. The molecular formula is C20H22N2O5SC_{20}H_{22}N_{2}O_{5}S, and its molecular weight is approximately 398.46 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the quinoline scaffold, followed by the introduction of various substituents through methods such as electrophilic aromatic substitution and coupling reactions.

Antitumor Activity

Recent studies have highlighted the antitumor properties of this compound. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and leukemia cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM) Mechanism
MCF-75.0Apoptosis induction
MDA-MB-2313.5Cell cycle arrest
CCRF-CEM>20No significant activity

Anti-inflammatory Effects

In addition to its antitumor activity, the compound has demonstrated anti-inflammatory effects . It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential utility in treating inflammatory diseases.

Antimicrobial Activity

The compound also displays antimicrobial properties , particularly against Gram-positive bacteria. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.

Case Study 1: Antitumor Efficacy

A study conducted on breast cancer models showed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors.

Case Study 2: Anti-inflammatory Mechanism

In a murine model of inflammation, administration of the compound led to a marked decrease in paw swelling and reduced levels of inflammatory markers in serum. This suggests its potential as a therapeutic agent for conditions like rheumatoid arthritis.

Q & A

Q. Table 1: Synthetic Routes Comparison

StepMethodYield (%)Purity (%)Key ConditionsReference
1Gould-Jacobs Reaction6590AcOH, reflux, 12 h
2Suzuki Coupling7895Pd(PPh₃)₄, K₂CO₃, 80°C
3Sulfonylation8598Pyridine, RT, 6 h

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